molecular formula C21H26ClN3O2S2 B4130165 N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide

N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide

Cat. No.: B4130165
M. Wt: 452.0 g/mol
InChI Key: ZZBALKZEHVRXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the sec-butylphenyl and chlorophenylsulfonyl groups. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions may involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe for studying biological processes.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sec-butylphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide
  • N-(4-sec-butylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide

Uniqueness

N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide is unique due to the presence of the sec-butyl and chlorophenylsulfonyl groups, which may confer specific biological activities and chemical properties that are distinct from other similar compounds.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-(4-chlorophenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2S2/c1-3-16(2)17-4-8-19(9-5-17)23-21(28)24-12-14-25(15-13-24)29(26,27)20-10-6-18(22)7-11-20/h4-11,16H,3,12-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBALKZEHVRXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide
Reactant of Route 3
Reactant of Route 3
N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide
Reactant of Route 4
Reactant of Route 4
N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide
Reactant of Route 5
Reactant of Route 5
N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide
Reactant of Route 6
Reactant of Route 6
N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenyl)sulfonyl]piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.